2-Anilino-5-nitrobenzoic acid
Overview
Description
2-Anilino-5-nitrobenzoic acid is an organic compound with the molecular formula C13H10N2O4 . It is a derivative of benzoic acid, which has an aniline (an organic compound consisting of a phenyl group attached to an amino group) and a nitro group attached to it .
Molecular Structure Analysis
The molecular structure of 2-Anilino-5-nitrobenzoic acid consists of a carboxylic acid group and a nitro group in the ortho configuration . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds, such as 2-Anilino-5-nitrobenzoic acid, can undergo a variety of chemical reactions. For instance, the nitro group can be reduced to an amine, producing anthranilic acid . Additionally, nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis
Nitro compounds are characterized by high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the compound . They also exhibit strong infrared bands, which can be used for identification .Scientific Research Applications
Co-crystal Formation in Pharmaceutical Design
2-Anilino-5-nitrobenzoic acid: has been utilized in the formation of co-crystals with other compounds, such as caffeine . These co-crystals exhibit varied structural properties like two-dimensional flat layers or three-dimensional interlocked structures, which can significantly influence their mechanical behavior. This application is crucial in pharmaceutical design, where the mechanical properties of a drug can affect its processing and delivery.
Nonlinear Optical Material Development
The compound has been explored for its potential in creating novel organic single crystals for nonlinear optical (NLO) applications . These materials are essential for developing new technologies in laser systems, optical communication, and photonic devices due to their ability to alter the frequency of light.
Synthesis of Quinazoline Derivatives
Quinazoline derivatives, which have significant biological activities, are synthesized using compounds like 2-Anilino-5-nitrobenzoic acid . These derivatives are of interest in medicinal chemistry for their potential therapeutic applications, including anticancer and antibacterial properties.
Suzuki–Miyaura Coupling in Organic Synthesis
In organic synthesis, particularly in the Suzuki–Miyaura coupling process, 2-Anilino-5-nitrobenzoic acid can be a valuable reagent . This coupling reaction is widely used for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds.
Analytical Chemistry: Estimation of Disulfide Bonds
Ellman’s reagent, which contains a derivative of nitrobenzoic acid, is used for estimating free thiol groups in peptides and proteins . This method is widely employed in analytical chemistry to quantify thiols and assess the efficiency of conjugation in the production of antibodies.
Biological Studies: Tubulin Polymerization Inhibition
Derivatives of 2-Anilino-5-nitrobenzoic acid have been investigated for their role as tubulin polymerization inhibitors, which can have anticancer activities . These studies are significant for the development of new anticancer drugs that target the mitotic spindle of rapidly dividing cancer cells.
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acid derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
The mode of action of 2-Anilino-5-nitrobenzoic acid is likely related to its participation in organic synthesis reactions. In Suzuki-Miyaura cross-coupling reactions, the compound may act as a reagent, contributing to the formation of new carbon-carbon bonds . The nitro group in the compound could potentially be reduced to an amine, producing anthranilic acid .
Biochemical Pathways
In the context of organic synthesis, the compound could be involved in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Result of Action
The result of the action of 2-Anilino-5-nitrobenzoic acid is primarily seen in the context of organic synthesis. It contributes to the formation of new carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . The reduction of the nitro group in the compound could potentially produce anthranilic acid .
Action Environment
The action, efficacy, and stability of 2-Anilino-5-nitrobenzoic acid are influenced by various environmental factors. These factors could include the presence of other reagents, the temperature, and the pH of the reaction environment. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant .
properties
IUPAC Name |
2-anilino-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTLBHVBCHNOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282569 | |
Record name | 2-Anilino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-5-nitrobenzoic acid | |
CAS RN |
16927-50-7 | |
Record name | 5-Nitro-2-phenylaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16927-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 184730 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016927507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC184730 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC26560 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anilino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-NITRO-N-PHENYLANTHRANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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